Dibenyldiisocyanate

X‑ray crystallinity WAXS polyurea hard segment

Dibenyldiisocyanate (CAS 1034‑24‑8; systematic name 1,1′‑(1,2‑ethanediyl)bis[4‑isocyanatobenzene], commonly abbreviated DBDI) is a para‑substituted aromatic diisocyanate distinguished by a central –CH₂–CH₂– ethylene bridge linking two phenyl isocyanate moieties [REFS‑1]. Unlike the widely used rigid‑bridge analog 4,4′‑methylene diphenyl diisocyanate (MDI), the ethylene spacer of DBDI permits rotation around the central C–C bond, allowing the aromatic rings to align and pack into crystalline domains within the hard phase of segmented polyurethanes and polyureas [REFS‑2].

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 1034-24-8
Cat. No. B089400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenyldiisocyanate
CAS1034-24-8
Synonymsdibenyldiisocyanate
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O
InChIInChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2
InChIKeyDISUAGIHWSSUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenyldiisocyanate (DBDI) Procurement Guide: Why This Flexible Aromatic Diisocyanate Outperforms Rigid Analogs in Crystallizable Polyurethane Systems


Dibenyldiisocyanate (CAS 1034‑24‑8; systematic name 1,1′‑(1,2‑ethanediyl)bis[4‑isocyanatobenzene], commonly abbreviated DBDI) is a para‑substituted aromatic diisocyanate distinguished by a central –CH₂–CH₂– ethylene bridge linking two phenyl isocyanate moieties [REFS‑1]. Unlike the widely used rigid‑bridge analog 4,4′‑methylene diphenyl diisocyanate (MDI), the ethylene spacer of DBDI permits rotation around the central C–C bond, allowing the aromatic rings to align and pack into crystalline domains within the hard phase of segmented polyurethanes and polyureas [REFS‑2]. This unique conformational flexibility translates into quantifiable enhancements in mechanical stiffness at elevated temperature, crystallinity development, and energy‑absorption characteristics relative to conventional rigid‑bridge diisocyanates, making DBDI a strategic selection when application requirements exceed the property envelope accessible with standard MDI‑ or TDI‑based formulations.

Why MDI or TDI Cannot Simply Replace Dibenyldiisocyanate in High‑Crystallinity or Elevated‑Temperature Polyurethane Applications


Aromatic diisocyanates such as MDI and TDI are often treated as commodity drop‑ins, but their rigid bridge structures impose hard‑segment architectures that severely limit crystallinity development in melt‑processed polyurethanes—typically to only a few percent [REFS‑1]. In contrast, the –CH₂–CH₂– spacer in DBDI introduces conformational degrees of freedom that enable hard‑segment ordering and crystallinity levels exceeding 40% [REFS‑2]. This structural difference propagates into divergent macroscopic performance: DBDI‑based systems sustain significantly higher stiffness at elevated temperature (up to 45 MPa Young’s modulus at 80 °C vs. 34.3 MPa for rigid‑bridge isocyanates) and exhibit systematically greater hysteresis and input strain energy under cyclic loading [REFS‑3][REFS‑4]. Simply interchanging DBDI with MDI or TDI without reformulation would forfeit these quantifiable property advantages and may render the final material unfit for applications demanding elevated thermal stiffness, high energy absorption, or tunable crystallinity.

Quantitative Differentiation Evidence: Dibenyldiisocyanate vs. Closest Analogs in Polyurethane and Polyurea Systems


Hard‑Segment Crystallinity: DBDI Achieves >49% Crystallinity vs. <5% for Conventional MDI‑Based Hard Segments

Dibenyldiisocyanate uniquely enables extensive hard‑segment crystallization due to rotational freedom about its ethylene bridge. A homopolyurea synthesized solely from 4,4′‑DBDI and a diamine chain extender exhibited a crystallinity degree of 49.7 % as measured by wide‑angle X‑ray scattering (WAXS) [REFS‑1]. In related dibenzyl‑based polyurea systems, crystallinity values up to 67 % have been reported [REFS‑1]. In marked contrast, hard‑segment crystallinity in conventional MDI‑based polyurethanes solidified from the melt is “usually limited to only a few percent” [REFS‑2]. This >10‑fold difference in crystallinity is a direct consequence of the DBDI molecular architecture and is not achievable with MDI or TDI without copolymerization strategies.

X‑ray crystallinity WAXS polyurea hard segment

Elevated‑Temperature Stiffness Retention: DBDI‑Based Polyurethanes Sustain ~31% Higher Young’s Modulus at 80 °C vs. Rigid‑Bridge Isocyanate Analogues

In compression tests conducted at 80 °C, crosslinked polyurethanes prepared with DBDI as the diisocyanate component achieved Young’s modulus values up to 45 MPa, compared with 34.3 MPa for equivalent materials formulated with rigid‑geometry isocyanates (MDI or analogous rigid‑bridge diisocyanates) [REFS‑1]. This represents a ~31% modulus advantage for DBDI‑based systems under elevated‑temperature conditions. At room temperature (θ = 0.25), Young’s modulus values for DBDI and MDI materials were comparable (range 10–70 MPa) [REFS‑1], indicating that the DBDI advantage becomes most pronounced when thermal energy challenges hard‑segment association.

Young's modulus thermomechanical properties compression testing

Cyclic Energy Absorption: DBDI Systematically Increases Hysteresis and Input Strain Energy Relative to MDI in Thermoplastic Polyurethanes

A systematic study of 14 thermoplastic polyurethane elastomers with identical hard‑segment fraction (~40 wt%) and soft‑segment molar mass (2000 g mol⁻¹) compared hard segments derived from DBDI versus MDI across multiple soft‑segment (PEA, PTHF, PBA) and chain‑extender (EG, DEG, BG) combinations [REFS‑1][REFS‑2]. In every composition studied, replacement of MDI with DBDI led to increases in: (i) the input strain energy required to reach a given elongation, (ii) first‑cycle hysteresis, and (iii) residual strain after unloading [REFS‑1][REFS‑2]. WAXS and SAXS analysis confirmed that these increases correlated with higher hard‑phase crystallinity in DBDI‑based polymers, rather than with degree of phase separation [REFS‑2]. The effect was attributed to greater hydrogen‑bonding capacity in the more mobile DBDI hard segments, which raised the flow stress of the hard domains [REFS‑2].

hysteresis strain energy cyclic loading Mullins effect

Isocyanate Reactivity: 4,4′‑DBDI Reactivity Matches MDI, While 2,2′‑DBDI Offers Tunable Intramolecular Catalysis

The reactivity of dibenzyldiisocyanate isomers with n‑butanol in benzene was monitored by HPLC. The 4,4′‑DBDI isomer exhibited reactivity similar to that of 4,4′‑diphenylmethane diisocyanate (4,4′‑MDI), while the 2,2′‑DBDI isomer displayed very strong intramolecular catalytic effects, likely arising from its variable molecular geometry [REFS‑1]. The 2,4′‑DBDI isomer showed distinct ortho‑ and para‑NCO reactivities comparable to those of 2,4‑toluene diisocyanate (2,4‑TDI) [REFS‑1]. This reactivity profile means 4,4′‑DBDI can be processed under conditions familiar to MDI users, yet the availability of alternative isomers provides a tool for tailoring reaction rates without changing the diisocyanate backbone.

isocyanate reaction kinetics urethane formation HPLC monitoring

High‑Value Application Scenarios Where Dibenyldiisocyanate Outperforms Conventional Diisocyanates


Elevated‑Temperature Elastomeric Components: Seals, Gaskets, and Rollers Requiring >30% Higher Modulus at 80 °C

In industrial rollers, automotive under‑hood seals, and high‑temperature gaskets, DBDI‑based polyurethanes deliver Young’s modulus up to 45 MPa at 80 °C, approximately 31% higher than equivalent MDI‑based formulations (~34.3 MPa) [REFS‑1]. This stiffness retention at elevated service temperature directly reduces creep, compression set, and premature failure, enabling thinner part designs and extended maintenance intervals without switching to more expensive high‑performance thermoplastics.

High‑Damping and Energy‑Absorbing TPU Articles: Vibration Mounts, Impact Protectors, and Acoustic Dampers

DBDI‑based thermoplastic polyurethanes systematically exhibit higher hysteresis and input strain energy under cyclic loading than MDI‑based analogs [REFS‑2][REFS‑3]. This makes DBDI the preferred diisocyanate for vibration‑isolation mounts, sports impact protectors, and acoustic damping layers where maximizing energy dissipation per unit volume is the critical design objective. Mixed DBDI/MDI systems can be tuned to optimize the balance between energy absorption and residual strain recovery [REFS‑2].

Crystallizable Polyurethane and Polyurea Films with Controlled Hard‑Phase Ordering for Barrier or Shape‑Memory Applications

The ethylene bridge of DBDI enables hard‑segment crystallinity reaching 49.7% in homopolyureas and even higher in certain dibenzyl copolymers, whereas MDI‑based hard segments remain largely amorphous when melt‑processed [REFS‑4][REFS‑5]. This unique crystallization capacity can be exploited in shape‑memory polyurethanes, high‑barrier films, and biomedical devices where controlled crystallinity governs switching temperature, permeability, and degradation rate.

Specialty Prepolymer and Polyisocyanate Synthesis Exploiting Isomer‑Selective Reactivity

The distinct reactivity profiles of 2,2′‑, 2,4′‑, and 4,4′‑DBDI isomers—ranging from MDI‑equivalent kinetics to strong intramolecular catalysis—provide synthetic chemists with a toolkit for designing step‑growth polymerizations with controlled sequence distribution or for preparing functionalized polyisocyanate intermediates with pendant NCO groups for subsequent drug or dye conjugation [REFS‑6][REFS‑7].

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